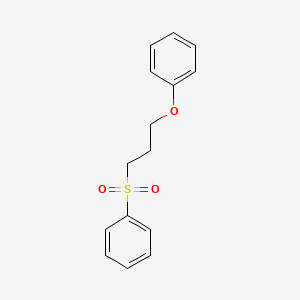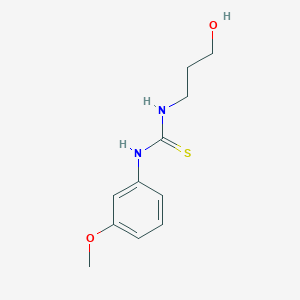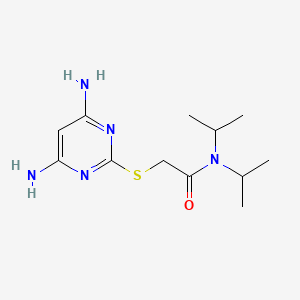
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, also known as DASA-58, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide targets enzymes such as DHFR and COX-2 by binding to their active sites and inhibiting their activity. This results in a decrease in the production of DNA and inflammatory mediators, respectively. This compound has also been shown to activate the protein kinase AMPK which is involved in cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inhibition of cancer cell growth, reduction of inflammation, improvement of cognitive function, and activation of cellular energy metabolism. This compound has also been shown to have low toxicity and high selectivity for its target enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide in lab experiments is its high selectivity for its target enzymes which reduces off-target effects. Another advantage is its low toxicity which allows for higher concentrations to be used in experiments. One limitation is the need for a multi-step synthesis process which may limit its availability for some researchers.
Direcciones Futuras
For 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide research include further investigation of its potential applications in cancer, inflammation, and neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for this compound and identifying potential analogs with improved properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4,6-diaminopyrimidine with thioacetic acid followed by alkylation with diisopropylamine. The resulting compound is purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase (DHFR) which is essential for the synthesis of DNA. Inflammation research has shown that this compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-7(2)17(8(3)4)11(18)6-19-12-15-9(13)5-10(14)16-12/h5,7-8H,6H2,1-4H3,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTYPYYDTAKZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)

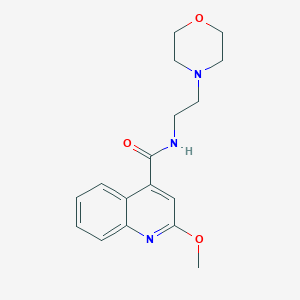

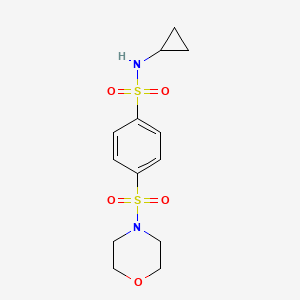
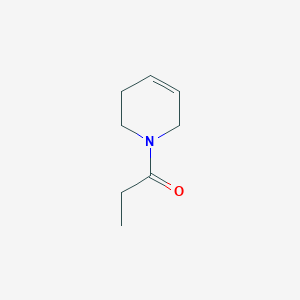


![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)

